Sucrose Hexasulfate, Potassium Salt
CAS No.: 386229-70-5
VCID: VC20754938
Molecular Formula: C12H22KO29S6
Molecular Weight: 861.8 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of Sucrose Hexasulfate, Potassium SaltSucrose Hexasulfate, Potassium Salt is a highly sulfated derivative of sucrose, characterized by its unique chemical structure and significant molecular weight of approximately 1051.46 g/mol. This compound is primarily utilized in biochemical research, particularly in studies involving carbohydrate chemistry and enzymology. Its role as a model substrate for sulfatase enzymes allows researchers to investigate enzyme-substrate interactions and the mechanisms by which these enzymes operate on sulfated sugars . Applications in ResearchSucrose Hexasulfate, Potassium Salt serves multiple purposes in scientific research:
Research FindingsRecent studies have highlighted the importance of Sucrose Hexasulfate, Potassium Salt in various applications:
|
---|---|
CAS No. | 386229-70-5 |
Product Name | Sucrose Hexasulfate, Potassium Salt |
Molecular Formula | C12H22KO29S6 |
Molecular Weight | 861.8 g/mol |
IUPAC Name | hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate |
Standard InChI | InChI=1S/C12H22O29S6.K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
Standard InChIKey | MHTXMFGBWXJQID-AKSHDPDZSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K] |
SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Canonical SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K] |
Appearance | Assay:≥95%A crystalline solid |
Synonyms | 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3-Bis(hydrogen sulfate) Hexapotassium Salt; |
PubChem Compound | 156588722 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume